
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a methoxy group, and a methylbenzenesulfonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate typically involves multiple steps, including the acetylation of an amino group and the sulfonation of a benzene ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the acetylation process may involve the use of acetic anhydride and a base such as pyridine, while the sulfonation process may require the use of sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to remove impurities and obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The methoxy and acetylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the methoxy and sulfonate groups may participate in electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-methylbenzenesulfonate
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- 2-(10H-Phenothiazin-10-yl)ethyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, 2-(Acetylamino)phenyl 2-methoxy-5-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(2-acetamidophenyl) 2-methoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-8-9-15(21-3)16(10-11)23(19,20)22-14-7-5-4-6-13(14)17-12(2)18/h4-10H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXBDSUCNKIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B512785.png)

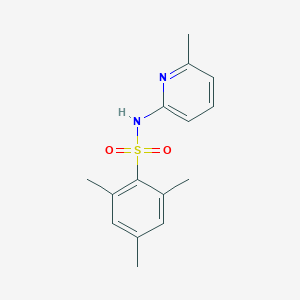
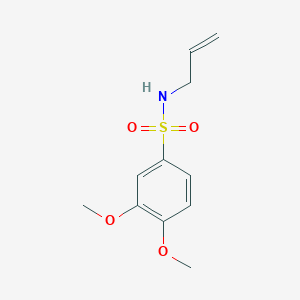
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512795.png)

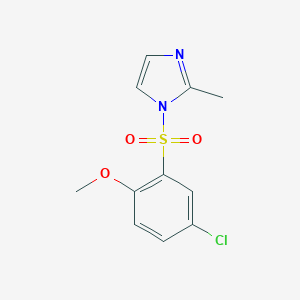
![1-Benzyl-4-[(5-iodo-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512809.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B512810.png)
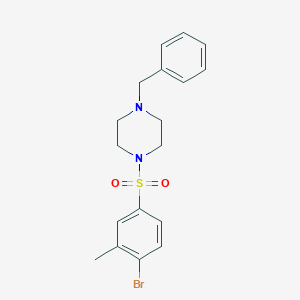
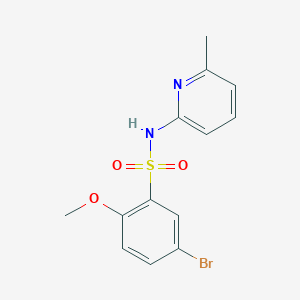
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512825.png)

![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)
